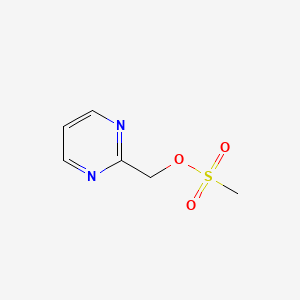
Plumbane, butyltrimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of plumbane, butyltrimethyl- typically involves the reaction of lead(II) acetate with butylmagnesium bromide and trimethylaluminum. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Plumbane, butyltrimethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form lead oxides and other lead-containing compounds.
Reduction: It can be reduced to form lead metal and other reduced lead species.
Substitution: Plumbane, butyltrimethyl- can undergo substitution reactions where the butyl or trimethyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Plumbane, butyltrimethyl- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organolead compounds and as a reagent in various organic reactions.
Biology: Studies have explored its potential effects on biological systems, although its toxicity limits its use.
Medicine: Research is ongoing to understand its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of lead-based materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of plumbane, butyltrimethyl- involves its interaction with various molecular targets. It can bind to proteins and enzymes, altering their function and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Plumbane, butyltrimethyl- can be compared to other organolead compounds such as tetraethyllead and tetramethyllead. While all these compounds share similar structural features, plumbane, butyltrimethyl- is unique in its specific combination of butyl and trimethyl groups. This gives it distinct chemical properties and reactivity compared to its analogs.
Similar compounds include:
- Tetraethyllead (C₈H₂₀Pb)
- Tetramethyllead (C₄H₁₂Pb)
- Trimethyllead chloride (C₃H₉PbCl)
These compounds have been studied for their various applications and potential impacts on health and the environment.
Propiedades
Número CAS |
54964-75-9 |
|---|---|
Fórmula molecular |
C7H18Pb |
Peso molecular |
309 g/mol |
Nombre IUPAC |
butyl(trimethyl)plumbane |
InChI |
InChI=1S/C4H9.3CH3.Pb/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H3; |
Clave InChI |
KQRJXUNXWLDSCN-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Pb](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


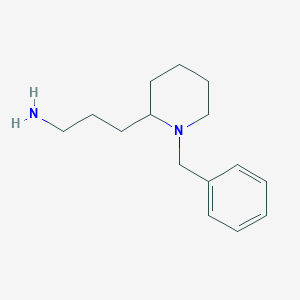


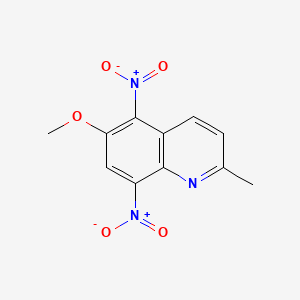


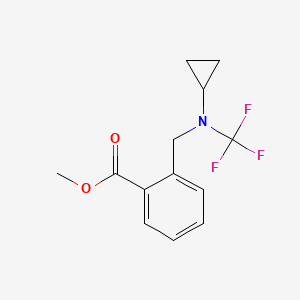
![1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate](/img/structure/B13961321.png)


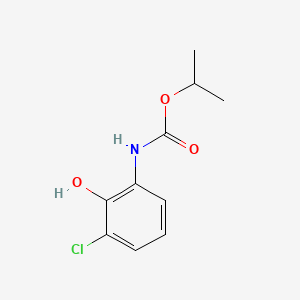
![4-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13961336.png)
